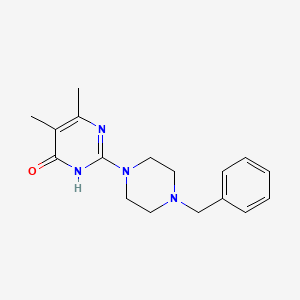
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound belongs to the class of isoindoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The exact mechanism of action of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide is not yet fully understood. However, it is believed that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. The anti-cancer activity of this compound may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer properties, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi. It has also been found to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide for lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it useful for a variety of research applications. Additionally, the synthesis of this compound is relatively straightforward, making it easily accessible to researchers.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of this compound have been found to be toxic to cells. Additionally, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain research applications.
未来方向
There are numerous future directions for research on 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide. One potential area of research is in the development of this compound as a chemotherapy agent for the treatment of breast cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications in the fields of medicinal chemistry and drug discovery. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
合成方法
The synthesis of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde and malononitrile in the presence of a base to form 2-(4-bromophenyl)-2-methyl-1,3-dinitrile. This intermediate is then treated with ammonium acetate and a reducing agent to yield 2-(4-bromophenyl)-3-aminomethyl-1-isoindolinecarbonitrile. Finally, this compound is reacted with hydrobromic acid to produce the hydrobromide salt of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile.
科学研究应用
The potential applications of 2-(4-bromophenyl)-3-imino-1-isoindolinecarbonitrile hydrobromide in scientific research are numerous. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to exhibit anti-inflammatory properties that may make it useful for the treatment of various inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-cancer activity, particularly against breast cancer cells, and may have potential as a chemotherapy agent.
属性
IUPAC Name |
2-(4-bromophenyl)-3-imino-1H-isoindole-1-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3.BrH/c16-10-5-7-11(8-6-10)19-14(9-17)12-3-1-2-4-13(12)15(19)18;/h1-8,14,18H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRAHFMKLACMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=N)C3=CC=C(C=C3)Br)C#N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[1-(3-isoxazolyl)ethyl]-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5969537.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)
![ethyl 4-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5969545.png)
![7-(diphenylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5969553.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5969555.png)
![5-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-3-ethylisoxazole](/img/structure/B5969560.png)
![5-(diethylamino)-2-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5969577.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B5969581.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B5969589.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5969609.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B5969616.png)
![3-(2-chlorobenzyl)-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969624.png)
![N~3~-acetyl-N~1~-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-beta-alaninamide](/img/structure/B5969630.png)
